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Compound of Interest

Compound Name:
4-Chloro-3-

isopropoxyphenylboronic acid

Cat. No.: B594789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR)

spectral data for 4-Chloro-3-isopropoxyphenylboronic acid. Due to the limited availability of

public experimental spectra for this specific compound, this guide presents predicted ¹H and

¹³C NMR data, alongside established experimental protocols for the NMR analysis of boronic

acids. This information is intended to support researchers in the characterization and utilization

of this compound in synthetic chemistry and drug discovery.

Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-Chloro-3-
isopropoxyphenylboronic acid. These predictions are based on computational models and

should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data for 4-Chloro-3-isopropoxyphenylboronic acid
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Protons
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) in Hz

Ar-H 7.6 - 7.8 d ~8.0

Ar-H 7.3 - 7.5 dd ~8.0, ~2.0

Ar-H 7.1 - 7.3 d ~2.0

O-CH(CH₃)₂ 4.6 - 4.8 septet ~6.0

B(OH)₂ 4.5 - 6.0 br s -

O-CH(CH₃)₂ 1.3 - 1.5 d ~6.0

Predicted in DMSO-d₆ br s = broad singlet, d = doublet, dd = doublet of doublets, septet =

septet

Table 2: Predicted ¹³C NMR Spectral Data for 4-Chloro-3-isopropoxyphenylboronic acid

Carbon Atom Predicted Chemical Shift (ppm)

C-B Not typically observed

C-O 155 - 158

C-Cl 130 - 133

Ar-C 133 - 136

Ar-C 120 - 123

Ar-C 115 - 118

O-CH(CH₃)₂ 70 - 73

O-CH(CH₃)₂ 21 - 23

Predicted in DMSO-d₆
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Experimental Protocols for NMR Spectroscopy of
Boronic Acids
Obtaining high-quality NMR spectra for boronic acids can be challenging due to their tendency

to form cyclic anhydrides (boroxines) and other oligomeric species, which can lead to broad

signals and complex spectra. The following protocols are recommended to mitigate these

issues.

1. Sample Preparation:

Solvent Selection: The choice of solvent is critical. Deuterated methanol (CD₃OD) or

dimethyl sulfoxide (DMSO-d₆) are often preferred as they can disrupt the hydrogen bonding

networks that lead to oligomerization. Chloroform-d (CDCl₃) can also be used, but may

require special care to ensure the sample is completely dry, as water can affect the

equilibrium between the boronic acid and its anhydride forms.

Concentration: It is advisable to use dilute samples to minimize intermolecular interactions

and oligomerization.

Additives: In some cases, the addition of a small amount of water or a Lewis base (e.g.,

pyridine-d₅) can help to sharpen the signals of the B(OH)₂ protons and shift the equilibrium

towards the monomeric boronic acid.

2. NMR Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion.

¹H NMR: Standard one-dimensional ¹H NMR experiments are typically sufficient. The

spectral width should be set to cover the aromatic, aliphatic, and the broad B(OH)₂ signals.

¹³C NMR: A standard proton-decoupled ¹³C NMR experiment is used. Note that the carbon

atom attached to the boron (C-B) is often difficult to observe due to quadrupolar relaxation of

the boron nucleus.

¹¹B NMR: If available, ¹¹B NMR spectroscopy can be a valuable tool for characterizing

boronic acids, as the chemical shift is sensitive to the coordination environment of the boron

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b594789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


atom.[1][2]

Temperature: Variable temperature NMR studies can be employed to investigate the

equilibrium between different species.

Experimental Workflow
The following diagram illustrates a typical workflow for the NMR analysis of a boronic acid

compound.
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Workflow for NMR Analysis of Boronic Acids

Sample Preparation

Data Acquisition

Data Processing & Analysis
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(e.g., DMSO-d6, CD3OD)

Transfer to NMR Tube
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(Shimming, Tuning)

Acquire 1H NMR Spectrum

Acquire 13C NMR Spectrum

Acquire 11B NMR Spectrum (Optional)

Fourier Transform & Phasing

Integration & Peak Picking

Spectral Interpretation & Structure Confirmation
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Caption: General workflow for NMR sample preparation, data acquisition, and analysis of

boronic acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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